BK-IMP Hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
BK-IMP Hydrochloride, also known as 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride, is a chemical compound that primarily targets the BK channels . These ion channels, also known as Maxi-K, Slo1 or K Ca 1.1 channels , are ubiquitously expressed in a broad array of excitable and non-excitable cells . They are characterized by exhibiting a high K+ selectivity and an exquisite ability to be dually activated by two distinct physiological stimuli: membrane depolarization and local increases in intracellular Ca2+ .
Mode of Action
The compound interacts with its targets, the BK channels, by binding to the negatively charged phosphate head groups of phospholipids at the bacteria cell wall . This causes increased rigidity and sinking nonpolar segments into hydrophobic domains, disrupting the cell membrane .
Biochemical Pathways
The affected biochemical pathways involve the host IMPα/β1-virus interface . The compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons .
Pharmacokinetics
It’s important to note that critically ill patients undergo significant physiological alterations that affect the pharmacokinetics (pk) of antimicrobials based on their physiochemical properties . These alterations generally affect different PK processes, including absorption, distribution, metabolism, and elimination .
Result of Action
The stimulation of BK channels leads to a rapid efflux of K+, which results in membrane hyperpolarization . This capability confers an important physiological mechanism to modulate membrane excitability and intracellular Ca2+ homeostasis .
Preparation Methods
The synthesis of BK-IMP Hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with methylamine, followed by the addition of propanone. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
BK-IMP Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Scientific Research Applications
BK-IMP Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Comparison with Similar Compounds
BK-IMP Hydrochloride can be compared with other similar compounds, such as:
Methylone: Similar in structure but differs in its pharmacological effects and applications.
Ethylone: Another related compound with distinct chemical properties and uses.
Butylone: Shares some structural similarities but has unique characteristics that set it apart.
This compound stands out due to its specific molecular structure and the unique combination of properties that make it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12;/h6-9,14H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLIFNUKMSPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100608-68-2 |
Source
|
Record name | BK-IMP Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100608682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BK-IMP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM72SVA5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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